molecular formula C10H10ClNS B12964746 2-(Chloromethyl)-4,6-dimethylbenzo[d]thiazole

2-(Chloromethyl)-4,6-dimethylbenzo[d]thiazole

Cat. No.: B12964746
M. Wt: 211.71 g/mol
InChI Key: JLSWVRRXXHWNEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Chloromethyl)-4,6-dimethylbenzo[d]thiazole is a benzo[d]thiazole derivative serving as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. The benzo[d]thiazole scaffold is a privileged structure in pharmaceutical development, known for its presence in compounds with diverse biological activities . The reactive chloromethyl group at the 2-position makes this compound a valuable building block for further chemical functionalization, enabling the creation of novel molecular entities for biological screening. This compound is primarily utilized in research settings as a key intermediate for the synthesis of more complex molecules. Thiazole derivatives, in general, have demonstrated significant potential in developing new therapeutic agents, including antimicrobials and anti-inflammatory compounds . The structural features of this compound, particularly the chloromethyl handle, allow researchers to readily generate libraries of analogs for structure-activity relationship (SAR) studies. This is crucial for optimizing potency and selectivity against biological targets. Safety and Handling: This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) for detailed hazard information, handling procedures, and personal protective equipment requirements before use. Storage: To maintain stability and purity, store under an inert atmosphere at 2-8°C .

Properties

Molecular Formula

C10H10ClNS

Molecular Weight

211.71 g/mol

IUPAC Name

2-(chloromethyl)-4,6-dimethyl-1,3-benzothiazole

InChI

InChI=1S/C10H10ClNS/c1-6-3-7(2)10-8(4-6)13-9(5-11)12-10/h3-4H,5H2,1-2H3

InChI Key

JLSWVRRXXHWNEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)CCl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-4,6-dimethylbenzo[d]thiazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the chlorination of a precursor compound using a chlorinating agent . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar chlorination reactions. The process is scaled up with considerations for safety, cost-effectiveness, and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-4,6-dimethylbenzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazole derivatives with potential biological activities .

Scientific Research Applications

Chemical Synthesis Applications

The compound's unique structure, characterized by a chloromethyl group and two methyl groups on the benzothiazole ring, enhances its reactivity, making it suitable for various synthetic transformations.

Synthesis Methods:

  • Cyclization Reactions: A common method involves the reaction of 2-chloromethyl-4,5-dimethylthioamide with aldehydes or ketones in the presence of a base, typically conducted in solvents like ethanol or methanol under reflux conditions.
  • Chlorination Processes: In industrial settings, chlorination of 4,6-dimethylbenzo[d]thiazole using chlorine gas or chlorinating agents like thionyl chloride in inert solvents (e.g., dichloromethane) is employed for large-scale production.

Research indicates that 2-(Chloromethyl)-4,6-dimethylbenzo[d]thiazole exhibits significant biological activities, making it a subject of interest in pharmacology.

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial and antifungal properties. It has been investigated for its potential to inhibit various pathogens, including resistant strains of Staphylococcus aureus and Candida species . The mechanism may involve interference with essential microbial enzymes or disruption of cellular pathways critical for microbial survival.

Anticancer Properties

The compound has also been explored for its anticancer potential. Research indicates that it may induce apoptosis in cancer cells by interacting with specific cellular targets such as enzymes or receptors involved in cell proliferation . The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance its efficacy against different cancer cell lines.

Case Studies

Case Study 1: Antimicrobial Activity
A study highlighted the effectiveness of thiazole derivatives against drug-resistant strains of Candida. The derivatives demonstrated broad-spectrum antifungal activity, suggesting that compounds like this compound could serve as potential scaffolds for developing new antifungal agents .

Case Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of thiazole derivatives. Compounds similar to this compound were found to exhibit strong activity against adenocarcinoma cell lines. The results indicated that these compounds could disrupt cancer cell proliferation through various mechanisms .

Comparative Analysis of Related Compounds

The following table summarizes some structurally similar compounds and their unique properties:

Compound NameStructural FeaturesUnique Properties
2-(Chloromethyl)-4-methylbenzo[d]thiazoleChloromethyl at position 2; methyl at position 4Different biological activity profiles
2-(Bromomethyl)-4,6-dimethylbenzo[d]thiazoleBromomethyl instead of chloromethylPotentially enhanced reactivity
2-(Hydroxymethyl)-4,6-dimethylbenzo[d]thiazoleHydroxymethyl group at position 2Variations in solubility and reactivity

This comparative analysis illustrates how variations in substituents can significantly influence chemical behavior and biological activity.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4,6-dimethylbenzo[d]thiazole depends on its specific application. In biological systems, thiazole derivatives often interact with enzymes and receptors, modulating their activity. For example, some thiazole compounds inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The molecular targets and pathways involved vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table compares 2-(Chloromethyl)-4,6-dimethylbenzo[d]thiazole with structurally analogous chloromethyl-substituted heterocycles:

Compound Name CAS Number Melting Point (°C) Purity Key Structural Features
This compound Not provided Not reported 97%* Chloromethyl at position 2; 4,6-dimethyl
4-(Chloromethyl)-2-phenyl-1,3-thiazole 4771-31-7 49–50 97% Chloromethyl at position 4; phenyl at C2
2-[4-(Chloromethyl)phenyl]-1,3-thiazole 906352-61-2 67–69 97% Chloromethyl on phenyl ring; thiazole core
5-(Chloromethyl)-2-phenylpyrimidine 886531-63-1 96.5–98 97% Chloromethyl at pyrimidine C5; phenyl at C2

*Assumed based on analogous compounds in .

Key Observations :

  • Substituent Position : The position of the chloromethyl group significantly impacts reactivity. For instance, 4-(Chloromethyl)-2-phenyl-1,3-thiazole (CAS 4771-31-7) has lower melting points (49–50°C) compared to pyrimidine analogs (96.5–98°C), likely due to reduced symmetry and weaker intermolecular forces .

Biological Activity

2-(Chloromethyl)-4,6-dimethylbenzo[d]thiazole is a heterocyclic compound belonging to the thiazole family, recognized for its unique structural features and potential biological activities. The compound includes a chloromethyl group at the second position and two methyl groups at the fourth and sixth positions of the benzothiazole ring. This configuration enhances its reactivity and biological interactions, making it a subject of interest in pharmacological research.

The presence of the chloromethyl group significantly influences the compound's reactivity, allowing for various chemical transformations. The synthesis typically involves cyclization reactions using starting materials such as 2-chloromethyl-4,5-dimethylthioamide in the presence of aldehydes or ketones under basic conditions. This method is often conducted in solvents like ethanol or methanol under reflux conditions to facilitate cyclization .

Biological Activities

Research indicates that this compound exhibits a range of biological activities, particularly:

  • Antimicrobial Activity : The compound has shown potential in inhibiting microbial growth by targeting essential microbial enzymes. Studies suggest that it may disrupt cellular pathways critical for microbial survival .
  • Antifungal Properties : It has been evaluated against various fungal strains, including drug-resistant species. Its efficacy in inhibiting fungal growth positions it as a candidate for antifungal drug development .
  • Anticancer Effects : The compound may induce apoptosis in cancer cells through interactions with cellular receptors or enzymes involved in cell proliferation. This mechanism is crucial for its anticancer potential .

The biological activity of this compound is believed to stem from its ability to interact with multiple biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for microbial and cancer cell survival.
  • Cell Signaling Modulation : It potentially modulates signaling pathways that lead to altered cell growth and apoptosis, contributing to its anticancer properties .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Properties
2-(Chloromethyl)-4-methylbenzo[d]thiazoleChloromethyl at position 2; methyl at position 4Different biological activity profiles
2-(Bromomethyl)-4,6-dimethylbenzo[d]thiazoleBromomethyl instead of chloromethylMay exhibit enhanced reactivity compared to chlorinated compound
2-(Hydroxymethyl)-4,6-dimethylbenzo[d]thiazoleHydroxymethyl group at position 2Potentially different solubility and reactivity

This table illustrates how variations in substituents can significantly influence the chemical behavior and biological activity of thiazole derivatives.

Case Studies

Several studies have investigated the biological activity of related thiazole compounds:

  • Anticancer Activity : A study demonstrated that thiazole derivatives could inhibit cancer cell proliferation more effectively than conventional chemotherapeutics . The structure-activity relationship (SAR) indicated that specific substitutions enhance anticancer efficacy.
  • Antimicrobial Efficacy : Research on thiazole derivatives revealed potent activity against multidrug-resistant fungal strains, suggesting that modifications similar to those found in this compound could lead to novel antimicrobial agents .
  • Neuroprotective Effects : Some thiazole compounds have been evaluated for their neuroprotective properties against oxidative stress in neuronal cell lines, indicating a broader therapeutic potential beyond antimicrobial and anticancer applications .

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